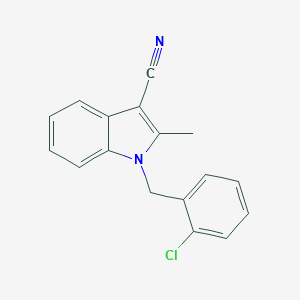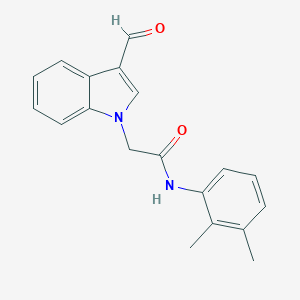![molecular formula C24H23ClN2O5S B297785 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as Compound A, is a synthetic small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against neuronal cell death. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has also been shown to have antioxidant properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A in lab experiments is its high potency, which allows for the use of lower concentrations. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good cellular uptake. Additionally, further research is needed to fully understand the mechanism of action of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate. The intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide A has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
Nom du produit |
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
|---|---|
Formule moléculaire |
C24H23ClN2O5S |
Poids moléculaire |
487 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H23ClN2O5S/c1-17-2-9-21(10-3-17)33(29,30)27(15-18-4-6-19(25)7-5-18)16-24(28)26-20-8-11-22-23(14-20)32-13-12-31-22/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) |
Clé InChI |
XVLFDRUSAIFJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)
![methyl 2-(5-bromo-2-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297705.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(3-methoxy-2-propoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297707.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297708.png)
![4-[(5-(4-butoxy-3-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B297709.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)

